Premithramycinone
Description
Properties
Molecular Formula |
C21H18O9 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(1S,4aR,12aS)-3-acetyl-4,4a,6,7,9-pentahydroxy-1-methoxy-12,12a-dihydro-1H-tetracene-2,5-dione |
InChI |
InChI=1S/C21H18O9/c1-7(22)13-17(26)18(30-2)11-5-9-3-8-4-10(23)6-12(24)14(8)16(25)15(9)20(28)21(11,29)19(13)27/h3-4,6,11,18,23-25,27,29H,5H2,1-2H3/t11-,18-,21+/m0/s1 |
InChI Key |
KIDUWMLDPAHEJH-NKTYFGPESA-N |
SMILES |
CC(=O)C1=C(C2(C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O)C(C1=O)OC)O)O |
Isomeric SMILES |
CC(=O)C1=C([C@@]2([C@@H](CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O)[C@@H](C1=O)OC)O)O |
Canonical SMILES |
CC(=O)C1=C(C2(C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O)C(C1=O)OC)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Demethyl-Premithramycinone (4DMPC)
- Structural Differences: 4DMPC lacks the C-4 methyl group present in premithramycinone, introduced later by the methyltransferase MtmMI .
- Biosynthetic Role: 4DMPC is the immediate precursor to this compound. Glycosylation and methylation steps convert 4DMPC into premithramycin B, a key intermediate before oxidative cleavage .
- Bioactivity: Like this compound, 4DMPC exhibits minimal antitumor activity due to the absence of glycosides and the intact tetracyclic structure .
Premithramycin B
- Structural Differences : Contains a trisaccharide chain (D-olivose-D-oliose-D-mycarose) attached to the tetracyclic aglycone .
- Biosynthetic Role : The substrate for MtmOIV, an oxygenase that cleaves the fourth ring to generate the tricyclic MTM backbone .
- Bioactivity: Demonstrates slightly enhanced DNA-binding capacity compared to this compound but remains less active than MTM .
Premithramycin A1
- Structural Differences: Features a disaccharide (D-olivose-D-oliose) attached to this compound .
- Biosynthetic Role : Accumulates in glycosyltransferase (mtmGI/mtmGII) mutants, indicating early-stage glycosylation .
- Bioactivity : Retains weak DNA-binding activity but is 100-fold less potent than MTM due to incomplete glycosylation .
Analogues from Other Aureolic Acid Antibiotics
Chromocyclomycin
- Structural Differences: A glycosylated this compound analogue with a distinct sugar profile (D-mycarose monosaccharide and a trisaccharide chain) .
- Biosynthetic Role : Proposed shunt product in MTM biosynthesis, suggesting flexibility in sugar attachment timing .
- Bioactivity: Not directly reported, but structural similarity to this compound implies low activity .
Prechromomycins (e.g., PC-A4)
- Structural Differences: Tetracyclic intermediates in chromomycin A3 biosynthesis, analogous to this compound but with a different hydroxylation pattern .
- Biosynthetic Role : Undergo similar oxidative cleavage to form tricyclic chromomycin A3 .
- Bioactivity: Like this compound, prechromomycins exhibit reduced activity compared to their final glycosylated products .
Structural and Functional Comparison Table
Mechanistic Insights from Genetic Studies
- Gene Inactivation: Disruption of mtmD (thymidylyl transferase) or mtmGIV (glycosyltransferase) leads to this compound accumulation, confirming its role as a pathway checkpoint .
- Sugar Flexibility : Introducing heterologous sugar biosynthesis genes (e.g., dnmS for D-amicetose) generates premithramycin derivatives with altered bioactivity .
- Enzymatic Modifications: MtmOIV catalyzes the oxidative cleavage of premithramycin B, a step absent in this compound metabolism .
Preparation Methods
Polyketide Synthase (PKS)-Mediated Decaketide Formation
The biosynthesis of this compound initiates with the assembly of a linear decaketide chain by the minimal polyketide synthase (PKS) MtmPKS. This enzyme complex catalyzes the condensation of 10 acetyl-CoA units into a poly-β-keto intermediate, which serves as the scaffold for subsequent cyclization and tailoring reactions. The MtmPKS operates via a type II PKS mechanism, distinct from modular type I systems, and lacks embedded acyltransferase domains, necessitating discrete tailoring enzymes for post-PKS modifications.
Cyclization and Aromatization Steps
Following decaketide formation, the cyclase/aromatase MtmQ catalyzes the first cyclization event, forming the C7–C12 bond to generate the initial aromatic ring. Subsequent cyclizations are mediated by MtmY, which facilitates the formation of the second (C5–C14) and third (C3–C16) rings, yielding the tricyclic intermediate 2-hydroxy-nogalonic acid. The fourth ring (C1–C18) is established through the concerted action of MtmL (an ATP-dependent acyl-CoA ligase) and MtmX, which stabilize the reactive polyketide intermediate and enable aldol condensation.
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Gene | Function | Intermediate Produced |
|---|---|---|---|
| MtmPKS | mtmPKS | Decaketide chain elongation | Linear poly-β-keto intermediate |
| MtmQ | mtmQ | C7–C12 cyclization and aromatization | First aromatic ring |
| MtmY | mtmY | C5–C14 and C3–C16 cyclizations | Tricyclic intermediate |
| MtmL | mtmL | Acyl-CoA ligase for fourth ring formation | Tetracyclic aglycon |
| MtmOII | mtmOII | Hydroxylation at C2 position | 4-Demethyl-premithramycinone |
Oxygenation and Reduction
The tetracyclic aglycon undergoes hydroxylation at the C2 position catalyzed by the oxygenase MtmOII, yielding 4-demethyl-premithramycinone. Concurrently, the ketoreductases MtmTI and MtmTII reduce keto groups at C3 and C9, respectively, stabilizing the intermediate for subsequent glycosylation.
Heterologous Production in Streptomyces albus
Cosmid-Based Gene Cluster Expression
Heterologous reconstitution of this compound biosynthesis was achieved by expressing the mtm gene cluster (cosmid cosAR7) in Streptomyces albus. This approach circumvents the regulatory complexity of the native host and enables modular manipulation of biosynthetic genes. Co-expression of the pathway-specific transcriptional activator MtmR (encoded by mtmR) was critical for activating cryptic genes in the heterologous host.
Table 2: Heterologous Production Parameters
| Parameter | Value | Strain | Yield (mg/L) |
|---|---|---|---|
| Host organism | Streptomyces albus | S. albus cosAR7-R | 2.5 |
| Key plasmids | cosAR7, pFL3R (mtmR) | S. albus ΔL (mtmL mutant) | 1.8 |
| Culture medium | R5A | S. argillaceus M7OII | 3.2 |
| Critical genes | mtmPKS, mtmQ, mtmY, mtmL |
Gene Inactivation and Intermediate Accumulation
Inactivation of mtmL in S. argillaceus (strain ΔL) led to the accumulation of 2-hydroxy-nogalonic acid, confirming its role in fourth-ring cyclization. Similarly, disruption of mtmOII in strain M7OII resulted in the shunt product this compound G, characterized by an aberrant five-membered ring formed via spontaneous aldol condensation. These mutants provide insights into pathway bottlenecks and enable the isolation of novel analogs.
Enzymatic and Chemical Characterization of Intermediates
Structural Elucidation of this compound G
This compound G (C23H16O10), isolated from mtmOII mutants, exhibits a pentacyclic structure with an unprecedented 1,3,4,6,8-pentahydroxy-cyclopenta[b]anthracene-5,10-dione framework. Its formation underscores the role of MtmOII in preventing aberrant cyclization through timely epoxidation of the tetracyclic intermediate.
Isotopic Labeling Studies
Feeding experiments with [1,2-13C2]acetate confirmed the polyketide origin of this compound, with 13C-13C coupling observed at C1–C2, C3–C4, and C5–C6 positions. These data validate the proposed biosynthetic pathway and exclude alternative carbon sources (e.g., 3-oxobutyrate) as significant contributors.
Comparative Analysis of Production Methods
Native vs. Heterologous Hosts
While S. argillaceus achieves higher titers (3.2 mg/L), genetic instability and regulatory complexity limit scalability. In contrast, S. albus offers a streamlined chassis for pathway engineering but requires optimization of gene expression and precursor supply.
Yield Optimization Strategies
-
Media Optimization : R5A medium outperforms tryptone soya broth (TSB) by 40% in this compound production.
-
Gene Dosage : Overexpression of mtmR increases transcription of PKS and tailoring genes, enhancing flux through the pathway.
-
Precursor Feeding : Sodium acetate supplementation (1 g/L) elevates yields by 22% in fed-batch cultures .
Q & A
Q. How was Premithramycinone discovered, and what experimental approach confirmed its role in mithramycin biosynthesis?
this compound was identified through targeted gene inactivation in Streptomyces argillaceus. Researchers cloned and disrupted the mtmD gene (encoding a glucose-1-phosphate thymidylyltransferase) via homologous recombination, generating a non-producing mutant strain (M7D1). Metabolite profiling using high-pressure liquid chromatography (HPLC) revealed the accumulation of a tetracyclic compound, later characterized as this compound through UV-Vis spectroscopy and structural comparison with mithramycin intermediates. This confirmed that glycosylation occurs prior to the fourth ring cleavage in the pathway .
Q. What structural features distinguish this compound from mithramycin, and how do these differences inform biosynthetic pathway analysis?
this compound lacks the trisaccharide side chain and fourth aglycone ring present in mithramycin. Its tetracyclic core suggests it is a precursor before late-stage oxidative and glycosylation steps. Structural elucidation via NMR and mass spectrometry revealed the absence of C-12 hydroxylation and the presence of a free C-3 hydroxyl group, highlighting its position as an early intermediate. Comparative analysis of wild-type and mutant strains’ metabolites is critical for mapping pathway branching points .
Q. What methodologies are recommended for studying this compound biosynthesis in genetically modified strains?
Key steps include:
- Gene knockout : Use homologous recombination to disrupt mtmD or related genes in S. argillaceus.
- Metabolite extraction : Employ ethyl acetate extraction followed by HPLC for separation.
- Structural analysis : Combine UV-Vis spectroscopy, NMR, and high-resolution mass spectrometry (HRMS) for characterization.
- Pathway validation : Compare metabolite profiles of wild-type and mutant strains to identify blocked steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in biosynthetic pathway data when comparing this compound accumulation across mutant strains?
Discrepancies may arise due to variations in gene inactivation efficiency or regulatory cross-talk. To address this:
Q. What experimental designs are optimal for elucidating this compound’s enzymatic modifications post-biosynthesis?
A multi-omics approach is recommended:
- Proteomics : Identify enzymes co-expressed with this compound in mutants.
- In vitro assays : Incubate this compound with purified methyltransferases or oxidases from wild-type strains.
- Time-course studies : Monitor intermediate accumulation at different growth phases to infer modification timing .
Q. How can researchers address challenges in quantifying this compound in complex microbial extracts?
- Standardization : Use synthetic this compound as a calibration reference.
- Advanced chromatography : Optimize HPLC gradients or switch to UPLC for better resolution.
- Tandem mass spectrometry (MS/MS) : Employ selective reaction monitoring (SRM) to enhance sensitivity in noisy matrices .
Data Analysis and Recent Advances
Q. What computational tools are suitable for modeling this compound’s biosynthetic network?
- Pathway prediction : Use antiSMASH or PRISM to annotate gene clusters in S. argillaceus.
- Docking studies : Simulate enzyme-substrate interactions (e.g., MtmD with glucose-1-phosphate) via AutoDock Vina.
- Machine learning : Train models on known polyketide synthase (PKS) systems to predict missing pathway steps .
Q. How can conflicting data on this compound’s bioactivity be systematically evaluated?
- Meta-analysis : Aggregate results from cytotoxicity assays (e.g., against HCT116 cells) to identify dose-response trends.
- Mechanistic studies : Use CRISPR-Cas9-engineered mammalian cells to pinpoint molecular targets.
- Structural analogs : Synthesize derivatives to isolate bioactive moieties .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
